molecular formula C21H16ClN3O2 B12498224 N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B12498224
M. Wt: 377.8 g/mol
InChI Key: IMYRVUQSDLJOFL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines a pyrazole ring with a naphthalene moiety and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 3-chloro-4-methoxyaniline: This intermediate can be synthesized by chlorination of 4-methoxyaniline.

    Formation of the pyrazole ring: The 3-chloro-4-methoxyaniline is then reacted with hydrazine and an appropriate diketone to form the pyrazole ring.

    Coupling with naphthalene: The pyrazole intermediate is then coupled with a naphthalene derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro and methoxy groups on the phenyl ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide: shares structural similarities with other pyrazole derivatives and naphthalene-containing compounds.

    N-(3-chloro-4-methoxyphenyl)-5-(phenyl)-1H-pyrazole-3-carboxamide: This compound lacks the naphthalene moiety but retains the pyrazole and substituted phenyl groups.

    N-(3-chloro-4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of the carboxamide group.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H16ClN3O2

Molecular Weight

377.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H16ClN3O2/c1-27-20-10-9-14(11-17(20)22)23-21(26)19-12-18(24-25-19)16-8-4-6-13-5-2-3-7-15(13)16/h2-12H,1H3,(H,23,26)(H,24,25)

InChI Key

IMYRVUQSDLJOFL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)Cl

Origin of Product

United States

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